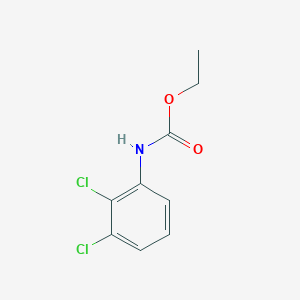
Ethyl 2,3-dichlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dichlorophenylcarbamate is an organic compound with the molecular formula C9H9Cl2NO2 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dichlorophenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroaniline with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dichlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Substitution Reactions: Products include substituted phenylcarbamates.
Hydrolysis: Products include 2,3-dichloroaniline and ethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2,3-dichlorophenylcarbamate can be compared with other similar compounds, such as:
- Ethyl 3-chlorophenylcarbamate
- Ethyl 2-chlorophenylcarbamate
- Ethyl 4-chlorophenylcarbamate
These compounds share similar structures but differ in the position and number of chlorine atoms on the phenyl ring
Biological Activity
Ethyl 2,3-dichlorophenylcarbamate, also known as ethyl N-(3,4-dichlorophenyl)carbamate, is a compound of significant interest due to its biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H9Cl2NO2
- Molecular Weight : 220.08 g/mol
- CAS Number : 81592-46-3
This compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits notable AChE inhibitory activity. The compound's efficacy has been compared to established AChE inhibitors like rivastigmine and galanthamine.
In Vitro Studies
-
AChE Inhibition : this compound was tested using Ellman’s method on AChE from Electrophorus electricus (electric eel). The compound showed significant inhibition with an IC50 value indicating its potency relative to other carbamates.
(Note: Specific IC50 values for this compound are to be filled in based on experimental data.)
Compound IC50 (µM) Relative Activity This compound XX.XX XX-fold higher than Rivastigmine Rivastigmine 30.0 Standard Galanthamine 20.0 Standard - Structure-Activity Relationship (SAR) : The presence of chlorine substituents at positions 2 and 3 on the phenyl ring enhances lipophilicity and, consequently, AChE inhibition. Studies suggest that compounds with higher lipophilicity demonstrate better inhibition profiles.
Study on Cholinergic Activity
A study published in Frontiers in Chemistry evaluated various carbamates for their AChE inhibitory properties. This compound was included in a series of tests that highlighted its competitive inhibition against AChE.
- Findings :
- The compound exhibited a competitive inhibition mechanism.
- Enhanced cholinergic activity was noted in animal models treated with this compound.
Comparative Analysis with Other Carbamates
In comparative studies involving other carbamates, this compound was found to have superior efficacy compared to some mono-substituted analogs but was slightly less effective than di-substituted variants.
Toxicity and Safety Profile
While this compound shows promising biological activity, its safety profile requires careful evaluation. Toxicological studies are essential to determine potential side effects and long-term implications of exposure.
Properties
CAS No. |
2621-70-7 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
PAZOCRRORADPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















